molecular formula C13H24N2O2 B2595189 Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2167913-82-6

Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate

Cat. No. B2595189
CAS RN: 2167913-82-6
M. Wt: 240.347
InChI Key: JANYSJKDLOJYHV-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate, also known as TBAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAB is a bicyclic compound that has a tertiary butyl group and an aminomethyl group attached to it.

Scientific Research Applications

Synthesis of Carbocyclic Analogues

The compound has been identified as a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure validates the relative substitution of the cyclopentane ring, crucial for developing nucleoside analogues (Ober et al., 2004).

Development of Spirocyclopropanated Insecticides

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a related compound, has been transformed into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, showcasing the adaptability of this compound in synthesizing novel insecticidal agents (Brackmann et al., 2005).

Intermediate in Biologically Active Compounds Synthesis

It serves as an important intermediate in synthesizing biologically active compounds, exemplified by its role in producing omisertinib (AZD9291), a medication for treating certain types of cancer (Zhao et al., 2017).

Chemical Transformations and Protecting Group Strategies

Research includes its utility in regioselective deprotection and acylation processes, highlighting its relevance in complex organic synthesis scenarios (Pak & Hesse, 1998).

Mild and Efficient One-pot Curtius Rearrangement

The compound has been used in developing mild and efficient one-pot strategies for Curtius rearrangement, facilitating the synthesis of tert-butyl carbamate from carboxylic acids. This highlights its versatility in organic synthesis (Lebel & Leogane, 2005).

properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-9-4-5-13(10,7-9)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANYSJKDLOJYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139022382

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